molecular formula C20H19N3O3 B11476597 methyl 4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]benzoate

methyl 4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]benzoate

Cat. No.: B11476597
M. Wt: 349.4 g/mol
InChI Key: FCHAMVWMYBGRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]benzoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system substituted with amino, cyano, and dimethylamino groups, as well as a benzoate ester moiety. These structural features confer a range of chemical and biological properties that make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen core, which can be achieved through a condensation reaction between a suitable aldehyde and a cyanoacetamide derivative. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux.

Subsequent steps involve the introduction of the amino and dimethylamino groups. This can be accomplished through nucleophilic substitution reactions, where the chromen intermediate is treated with dimethylamine and an appropriate amine source under controlled conditions. The final step involves esterification to introduce the benzoate moiety, typically using methanol and a catalytic amount of acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, industrial methods may employ more robust catalysts and solvents to enhance reaction efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Dimethylamine in ethanol or other suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.

Scientific Research Applications

Methyl 4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to modulate biological pathways.

    Industry: It is used in the development of dyes and pigments, as well as in the synthesis of materials with specific optical properties.

Mechanism of Action

The mechanism by which methyl 4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. For example, the cyano group can form hydrogen bonds with amino acid residues, while the dimethylamino group can participate in electrostatic interactions.

Comparison with Similar Compounds

Methyl 4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]benzoate can be compared with other chromen derivatives, such as:

    Methyl 4-aminobenzoate: Lacks the chromen ring and cyano group, resulting in different chemical and biological properties.

    4-(Dimethylamino)benzoic acid: Similar in having the dimethylamino group but lacks the chromen ring and cyano group.

    2-Amino-3-cyano-4H-chromen-4-one: Shares the chromen core and cyano group but lacks the benzoate ester and dimethylamino group.

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]benzoate

InChI

InChI=1S/C20H19N3O3/c1-23(2)14-8-9-15-17(10-14)26-19(22)16(11-21)18(15)12-4-6-13(7-5-12)20(24)25-3/h4-10,18H,22H2,1-3H3

InChI Key

FCHAMVWMYBGRNN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.